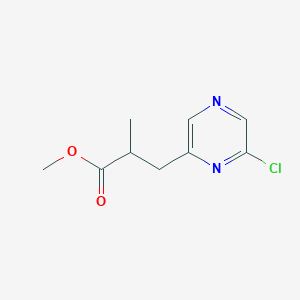
Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate is an organic compound with the molecular formula C12H13ClN2O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity.
化学反応の分析
Types of Reactions
Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of 6-chloropyrazine-2-carboxylic acid.
Reduction: Formation of 3-(6-chloropyrazin-2-yl)-2-methylpropanol.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pyrazine ring can interact with amino acid residues in the enzyme, leading to inhibition of its activity. This interaction can affect various cellular pathways, depending on the enzyme targeted.
類似化合物との比較
Similar Compounds
- Methyl 3-(6-chloropyrazin-2-yl)benzoate
- 6-(4-azanyl-4-methyl-piperidin-1-yl)-3-(2,3-bis(chloranyl)phenyl)pyrazin-2-amine
- 2-(6-alkyl-pyrazin-2-yl)-1H-benzimidazole
Uniqueness
Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate is unique due to its specific ester functional group and the presence of a chlorine atom on the pyrazine ring. These structural features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer different biological activities and synthetic utility, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H11ClN2O2/c1-6(9(13)14-2)3-7-4-11-5-8(10)12-7/h4-6H,3H2,1-2H3 |
InChIキー |
JAXDXANKKNMPFW-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CN=CC(=N1)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


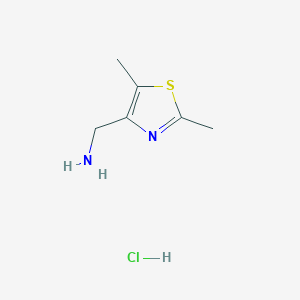
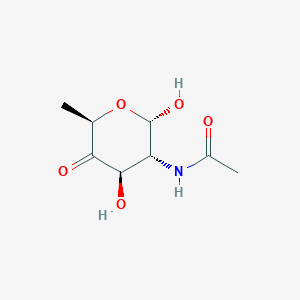

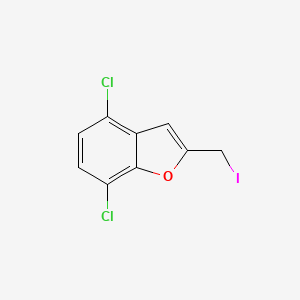
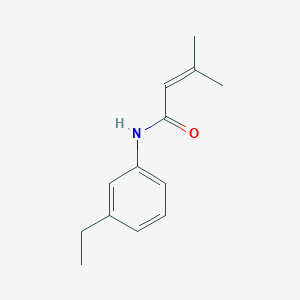

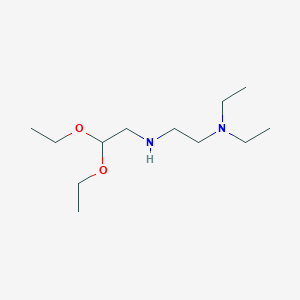
![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide](/img/structure/B13860561.png)
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)

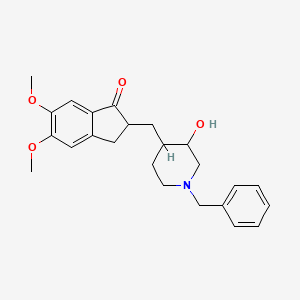
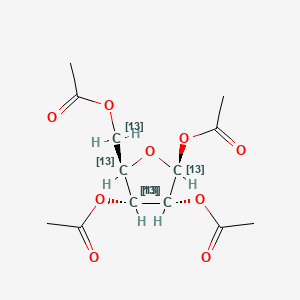
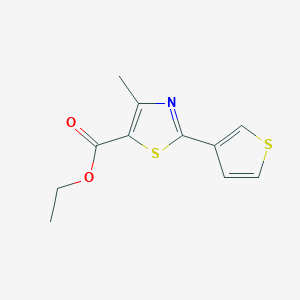
![3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860604.png)
